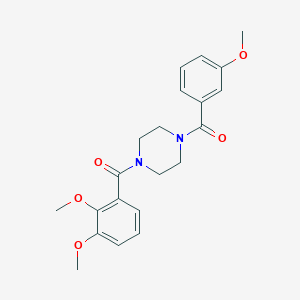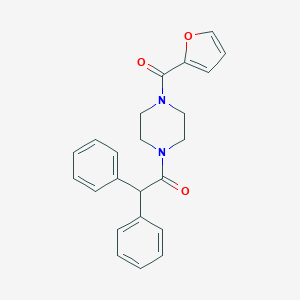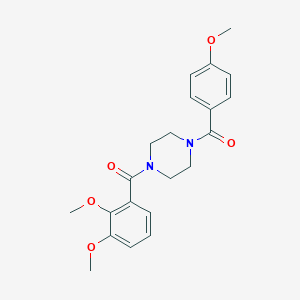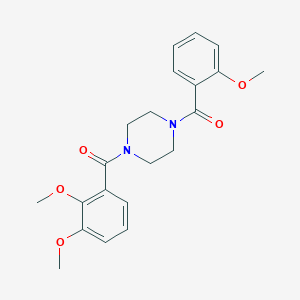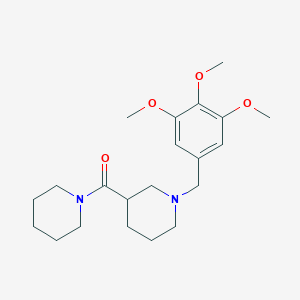METHANONE](/img/structure/B247357.png)
[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE is an organic compound that features a brominated phenol core with a complex piperidine-based substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE typically involves multiple steps:
-
Bromination of Phenol: : The starting material, phenol, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Formation of Piperidine Derivative: : The piperidine moiety is synthesized separately, often starting from piperidine and reacting it with phosgene (COCl₂) to form the piperidinylcarbonyl chloride intermediate.
-
Coupling Reaction: : The brominated phenol is then coupled with the piperidinylcarbonyl chloride in the presence of a base such as triethylamine (Et₃N) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the piperidine moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound for understanding the interaction of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The piperidine moiety is a common feature in many drugs, and its presence in this compound suggests possible applications in drug design and development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE exerts its effects depends on its interaction with specific molecular targets. The brominated phenol core may interact with enzymes or receptors, while the piperidine moiety could enhance binding affinity or specificity. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-{[3-(1-morpholinylcarbonyl)-1-piperidinyl]methyl}phenol: Similar structure but with a morpholine ring instead of a piperidine ring.
4-Bromo-2-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The unique combination of a brominated phenol with a piperidine-based substituent makes [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE distinct
Properties
Molecular Formula |
C18H25BrN2O2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
[1-[(5-bromo-2-hydroxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25BrN2O2/c19-16-6-7-17(22)15(11-16)13-20-8-4-5-14(12-20)18(23)21-9-2-1-3-10-21/h6-7,11,14,22H,1-5,8-10,12-13H2 |
InChI Key |
ZMANJYIMOJSBKQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


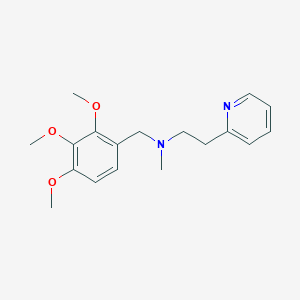

![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE](/img/structure/B247283.png)
![2-(4-METHOXYPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![4-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
